molecular formula C21H15NO4 B14500985 Methyl 4,6-dibenzoylpyridine-3-carboxylate CAS No. 63362-46-9

Methyl 4,6-dibenzoylpyridine-3-carboxylate

Cat. No.: B14500985
CAS No.: 63362-46-9
M. Wt: 345.3 g/mol
InChI Key: GHYDHBXDJQLSEZ-UHFFFAOYSA-N
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Description

Methyl 4,6-dibenzoylpyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with benzoyl groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dibenzoylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dibenzoylpyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4,6-dibenzoylpyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,6-dibenzoylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6-dibenzoylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63362-46-9

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 4,6-dibenzoylpyridine-3-carboxylate

InChI

InChI=1S/C21H15NO4/c1-26-21(25)17-13-22-18(20(24)15-10-6-3-7-11-15)12-16(17)19(23)14-8-4-2-5-9-14/h2-13H,1H3

InChI Key

GHYDHBXDJQLSEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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